alpha-Methyl-N-acetyl-D-galactosamine
Overview
Description
Alpha-Methyl-N-acetyl-D-galactosamine is a derivative of N-acetyl-D-galactosamine, a significant component in the synthesis and study of glycoconjugates. This compound has been utilized in various biochemical research and studies, particularly in understanding glycoprotein and glycolipid interactions, as well as in the synthesis of specific glycosides for probing the combining sites of lectins specific to N-acetyl-D-galactosamine.
Synthesis Analysis
The synthesis involves multiple steps starting from methyl alpha,beta-2-azido-2-deoxy-D-galactopyranoside, which is reduced to methyl alpha,beta-2-amino-2-deoxy-D-galactopyranoside. This intermediate is then treated with dansyl chloride to yield a mixture of methyl alpha,beta-N-dansyl-D-galactosaminides, which are separated into individual anomeric forms through chromatography (Kinzy, Belenky, Loontiens, & Sharon, 1992).
Molecular Structure Analysis
Studies focusing on the molecular structure of alpha-Methyl-N-acetyl-D-galactosamine derivatives, such as those involving the gas-phase analysis of methyl glycosides of N-acetyl-D-galactosamine, have highlighted the importance of stereochemistry in understanding the behavior and interaction of these molecules. The orientation of functional groups and the stereochemical configuration play crucial roles in their biological activity and interaction with biological receptors (Contreras et al., 2012).
Chemical Reactions and Properties
Alpha-Methyl-N-acetyl-D-galactosamine undergoes various chemical reactions, highlighting its versatility in synthetic chemistry. For instance, its involvement in transglycosylation and transfer reaction activities demonstrates its potential in synthesizing complex glycosides and understanding the mechanisms of glycosidic bond formation (Bardales & Bhavanandan, 1989).
Scientific Research Applications
Blood Group Antigen Synthesis
Research has shown that certain enzymes can catalyze the transfer of N-acetyl-D-galactosamine to other substrates, resulting in the synthesis of blood-group A-active structures. This demonstrates the role of alpha-Methyl-N-acetyl-D-galactosamine in the biosynthesis of blood group antigens, a critical aspect of immunology and transfusion medicine (Yates et al., 1984).
Lectin Binding and Carbohydrate Interaction Studies
The compound has been used in studies to understand how specific lectins, which are proteins that bind to certain sugars, interact with N-acetyl-D-galactosamine. Such studies are vital for understanding cell-cell communication, infection mechanisms of pathogens, and potential therapeutic applications (Kinzy et al., 1992).
Glycoconjugate Research
In glycoconjugate research, alpha-Methyl-N-acetyl-D-galactosamine is used for studying the structure and function of complex carbohydrates. These studies have implications in understanding cell surface interactions and cellular signaling processes (Sgambati et al., 2002).
Metabolomic Studies
It also plays a role in metabolomic studies, such as investigations into the metabolic responses to substances like galactosamine, which is closely related to N-acetyl-D-galactosamine. These studies can provide insights into the metabolic pathways and mechanisms of toxicity or disease processes (Coen et al., 2012).
Enzymatic Activity and Inhibitor Studies
Furthermore, alpha-Methyl-N-acetyl-D-galactosamine is used in research focused on enzymatic activity and inhibitor studies. For instance, it has been used to differentiate between various types of enzyme activities, which is crucial for understanding enzyme functions and developing enzyme inhibitors (Mayes et al., 1981).
Future Directions
The use of alpha-Methyl-N-acetyl-D-galactosamine in the field of medicine, particularly in the delivery of oligonucleotide therapeutics to the liver, has shown promising results . It allows safe and durable intervention in targets that were previously deemed undruggable, such as Lp(a) and PCSK9 (proprotein convertase subtilisin/kexin type 9), at high efficacy and specificity, often with as little as 2 doses per year . Future research is expected to focus on the further development of N-acetylgalactosamine technology and its application in receptor-targeted delivery of gene medicines .
properties
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7+,8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVOCXOZYFLVKN-ZEBDFXRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201238715 | |
Record name | Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201238715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Methyl-N-acetyl-D-galactosamine | |
CAS RN |
6082-22-0 | |
Record name | Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6082-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201238715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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